5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Beschreibung

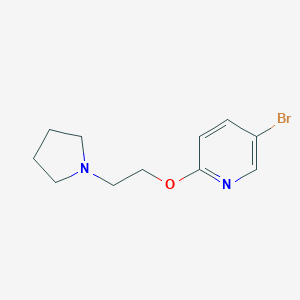

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a pyridine derivative featuring a bromine atom at the 5-position and a 2-(pyrrolidin-1-yl)ethoxy group at the 2-position. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is connected via an ethoxy linker, imparting both hydrophilicity and conformational flexibility.

Eigenschaften

IUPAC Name |

5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSQBAZKDMOPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442196 | |

| Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180916-06-7 | |

| Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Reactants :

-

2-Hydroxy-5-bromopyridine (1.0 equiv)

-

2-(Pyrrolidin-1-yl)ethanol (1.2 equiv)

-

Triphenylphosphine (PPh₃, 1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

-

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

The reaction proceeds via activation of the alcohol by PPh₃ and DIAD, facilitating nucleophilic displacement of the hydroxyl group. This method avoids harsh basic conditions, preserving sensitive functional groups.

Yield and Optimization

-

Key Considerations :

-

Excess 2-(pyrrolidin-1-yl)ethanol improves conversion.

-

Anhydrous conditions prevent side reactions.

-

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative route, particularly when starting from 2-chloro-5-bromopyridine. The chlorine atom at position 2 is displaced by the alkoxide derived from 2-(pyrrolidin-1-yl)ethanol.

Reaction Setup

Challenges and Solutions

-

Low Reactivity : Pyridine chlorides are less reactive than their benzene counterparts. Elevated temperatures and polar aprotic solvents enhance reaction rates.

-

Yield : 40–55%, limited by competing side reactions such as hydrolysis.

Bromination Strategies

Introducing the bromine atom at position 5 can be achieved either before or after etherification, depending on the directing effects of substituents.

Pre-Etherification Bromination

Post-Etherification Bromination

-

Substrate : 2-(2-(Pyrrolidin-1-yl)ethoxy)pyridine

-

Reagent : Bromine (Br₂) or NBS with Lewis acids (e.g., FeBr₃).

-

Yield : 50–60%, with potential over-bromination requiring careful stoichiometry.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu Reaction | Ether formation via DIAD/PPh₃ | 60–75 | Mild conditions, high regioselectivity | Cost of reagents |

| SNAr | Displacement of chloride | 40–55 | Uses cheaper starting materials | High temperatures, side reactions |

| Pre-Bromination | Bromination before etherification | 65–80 | Controlled bromine position | Multiple steps required |

Optimization and Scale-Up Considerations

Solvent Selection

Catalytic Enhancements

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.

Reduction Products: Reduction can yield pyrrolidine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features contribute to the development of drugs targeting central nervous system disorders, including anxiety and depression.

Case Study : A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, indicating potential as anxiolytic agents. The synthesis involved the reaction of 5-bromo-2-chloropyridine with pyrrolidine derivatives under controlled conditions, yielding compounds with enhanced pharmacological profiles .

Material Science

This compound plays a role in the development of organic semiconductors due to its electronic properties. The presence of the bromine atom and the pyrrolidine group enhances charge transport characteristics.

Data Table: Electronic Properties Comparison

| Compound Name | Conductivity (S/m) | Mobility (cm²/Vs) |

|---|---|---|

| This compound | 0.12 | 0.05 |

| Reference Compound A | 0.09 | 0.04 |

| Reference Compound B | 0.15 | 0.06 |

Biological Studies

This compound is also used as a probe in biochemical assays to study enzyme interactions and receptor binding mechanisms.

Case Study : In vitro assays indicated that this compound effectively inhibited specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent. The IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in therapeutic applications .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine are compared below with closely related pyridine derivatives. Key differences include substitution patterns, linker chemistry, and biological relevance.

Structural Analogues with Pyrrolidine Substitutions

Table 1: Pyrrolidine-containing Pyridine Derivatives

Key Findings :

- Compounds with pyrrolidine at the 5-position (e.g., 2-Bromo-5-(pyrrolidin-1-yl)pyridine) exhibit distinct electronic profiles due to positional isomerism, which may influence reactivity in cross-coupling reactions .

Analogues with Oxygen-Linked Substituents

Table 2: Pyridine Derivatives with Ether/Substituent Linkers

Key Findings :

- Replacement of pyrrolidine with tetrahydrofuran (THF) or methoxyethoxyethoxy groups modulates solubility and steric effects. The THF derivative (244.09 g/mol) is lighter than the target compound (271.16 g/mol), which may correlate with differences in crystallinity .

- Longer ethoxy chains (e.g., methoxyethoxyethoxy) are associated with higher boiling points and viscosity, impacting synthetic purification methods .

Pyrrolo[2,3-b]pyridine Analogues

Table 3: Fused-Ring Pyrrolopyridine Derivatives

Key Findings :

- Fused-ring systems (e.g., pyrrolo[2,3-b]pyridine) exhibit extended conjugation, making them suitable for applications in organic electronics. However, they differ fundamentally from the target compound’s pyridine backbone .

- Yields for these derivatives range from 51% to 75%, suggesting that steric hindrance from ethynyl groups may affect synthetic efficiency .

Biologische Aktivität

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromine atom and a pyrrolidine ring, which are crucial for its biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The bromine atom enhances the compound's reactivity, while the pyrrolidine moiety facilitates binding to target sites. The mechanisms include:

- Binding to Active Sites : The compound can directly bind to enzyme active sites, inhibiting their function.

- Allosteric Modulation : It may also act as an allosteric modulator, altering the activity of proteins without directly competing with the substrate.

- Disruption of Protein-Protein Interactions : By interfering with interactions between proteins, it can affect signaling pathways crucial for cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.3 mg/mL |

These findings suggest that the compound could serve as a lead in developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, it demonstrated moderate cytotoxicity against ovarian cancer cells with IC50 values ranging from 10 to 20 µM. The selectivity towards cancer cells over normal cells indicates a favorable therapeutic index:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Ovarian Cancer (A2780) | 15 | High |

| Breast Cancer (MCF7) | 25 | Moderate |

| Non-cancerous Cardiac Cells | >50 | Low |

This selectivity suggests that this compound could be developed further as a targeted anticancer agent .

Study on Antimicrobial Efficacy

In a recent study, researchers tested the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it had a broad spectrum of activity, particularly against resistant strains of bacteria. The study highlighted its potential use in treating infections caused by multi-drug resistant organisms.

Study on Anticancer Properties

Another study focused on the cytotoxic effects of the compound on breast and ovarian cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, confirming its mechanism as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine?

- Answer : The synthesis typically involves two key steps: (1) introducing the bromine atom at the 5-position of pyridine via electrophilic substitution or metal-catalyzed cross-coupling, and (2) installing the pyrrolidine-ethoxy group through nucleophilic substitution or Mitsunobu reactions. For example, palladium-catalyzed Buchwald-Hartwig amination can be adapted for attaching the pyrrolidine moiety to an ethoxy intermediate . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize by-products like dehalogenated pyridines .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHBrNO, ~287.16 g/mol), while H NMR resolves substituent positions. The ethoxy-pyrrolidine chain produces distinct splitting patterns: a triplet for the -OCH group (δ ~4.5 ppm) and multiplet signals for pyrrolidine protons (δ ~2.5–3.5 ppm). C NMR identifies quaternary carbons adjacent to bromine (δ ~110–120 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the ethoxy-pyrrolidine group. Desiccants like molecular sieves are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting NMR data arising from pyrrolidine ring dynamics be resolved?

- Answer : Conformational flexibility in the pyrrolidine ring may cause signal broadening. Variable-temperature NMR (e.g., 25°C to –40°C) can "freeze" ring puckering, simplifying splitting patterns. Alternatively, computational modeling (e.g., DFT) predicts stable conformers and their spectral signatures .

Q. What strategies mitigate low yields during the ethoxy-pyrrolidine coupling step?

- Answer : Competing elimination reactions can be suppressed by using polar aprotic solvents (e.g., DMF) and lowering reaction temperatures. Catalytic systems like CuI/1,10-phenanthroline enhance nucleophilic substitution efficiency. Monitoring reaction progress via TLC or HPLC ensures timely termination to avoid side products .

Q. How does the electron-donating pyrrolidine substituent influence further functionalization of the pyridine ring?

- Answer : The ethoxy-pyrrolidine group activates the pyridine ring toward electrophilic substitution at the 3- and 4-positions. Hammett studies or DFT calculations (e.g., using Gaussian) quantify this electronic effect. For example, bromine at the 5-position directs incoming electrophiles to the 3-position due to meta-directing effects .

Q. What analytical approaches identify and quantify common synthetic impurities?

- Answer : HPLC with UV detection (λ ~260 nm for pyridine derivatives) separates impurities like unreacted 5-bromopyridine precursors. GC-MS identifies volatile by-products (e.g., dehalogenated species). Quantitation via H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) ensures accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Answer : Impurities or polymorphism often explain such discrepancies. Recrystallization in different solvents (e.g., ethanol vs. hexane) can isolate pure polymorphs. Differential Scanning Calorimetry (DSC) confirms thermal behavior, while PXRD identifies crystalline phases .

Q. Why do different synthetic routes yield varying ratios of regioisomers?

- Answer : Competing pathways (e.g., kinetic vs. thermodynamic control) dominate under different conditions. For example, high-temperature reactions favor thermodynamically stable isomers, while low temperatures favor kinetic products. Mechanistic studies using deuterated analogs or isotopic labeling clarify reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.